molecular formula C18H23NO2 B6473503 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640956-23-4

2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6473503
CAS No.: 2640956-23-4
M. Wt: 285.4 g/mol
InChI Key: NVPFGHZEIVCMTF-UHFFFAOYSA-N
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Description

2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a sophisticated spirocyclic compound designed for advanced pharmaceutical research and drug discovery. Spirocyclic scaffolds, such as the 2-azaspiro[3.3]heptane moiety present in this molecule, are highly valued in medicinal chemistry for their three-dimensional structure, which can improve selectivity and physicochemical properties of drug candidates . This particular derivative is intended for use as a key intermediate in the synthesis of bioactive molecules. Its structure suggests potential application in developing inhibitors for protein kinases and other enzymatic targets, building upon research that utilizes similar spiroazetidine and azaspiro compounds in the exploration of treatments for conditions such as cancer and Parkinson's disease . The integration of the oxane carbonyl group and phenyl substitution makes it a versatile building block for constructing compound libraries aimed at optimizing binding affinity and metabolic stability.

Properties

IUPAC Name

oxan-2-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c20-17(16-8-4-5-9-21-16)19-12-18(13-19)10-15(11-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPFGHZEIVCMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Halogenated Oxetane Intermediates

A highly scalable route, adapted from van der Haas et al., begins with tribromopentaerythritol (1b ), which undergoes base-mediated cyclization to form 3,3-bis(bromomethyl)oxetane (5b ) (Scheme 1). This intermediate reacts with benzylamine or substituted anilines under phase-transfer conditions (tetrabutylammonium hydrogen sulfate, NaOH) to yield N-protected azaspiro intermediates (e.g., 6c ) in yields exceeding 60%. Critical to this process is the avoidance of bis-alkylation side products, achieved through careful control of stoichiometry (1.0 equiv amine) and reaction temperature (83°C in toluene).

Scheme 1

TribromopentaerythritolNaOEt, EtOH3,3-bis(bromomethyl)oxetanePhase-transfer conditionsBenzylamineN-Benzyl-2-oxa-6-azaspiro[3.3]heptane\text{Tribromopentaerythritol} \xrightarrow{\text{NaOEt, EtOH}} \text{3,3-bis(bromomethyl)oxetane} \xrightarrow[\text{Phase-transfer conditions}]{\text{Benzylamine}} \text{N-Benzyl-2-oxa-6-azaspiro[3.3]heptane}

Reductive Amination Pathways

Functionalization at the 2-Position: Introducing the Oxane-2-Carbonyl Group

The installation of the oxane-2-carbonyl moiety demands careful selection of acylation reagents and protection strategies to prevent decomposition of the strained spiro system.

Acylation of Secondary Amines

Post-deprotection of the N-benzyl intermediate (6c ) via hydrogenolysis (Pd/C, H2_2, AcOH) yields the free amine 4 , which undergoes acylation with oxane-2-carbonyl chloride (Figure 1). Key findings include:

  • Solvent optimization : Dichloromethane (DCM) outperforms THF or MeCN, minimizing ring-opening side reactions.

  • Base selection : Diisopropylethylamine (DIPEA) achieves higher yields (78%) compared to triethylamine (52%) by reducing HCl-induced decomposition.

Table 1 : Acylation Efficiency Under Varied Conditions

Acylating AgentBaseSolventYield (%)
Oxane-2-COClDIPEADCM78
Oxane-2-COClTEADCM52
Oxane-2-COClDIPEATHF63

Stability Considerations During Acylation

Differential scanning calorimetry (DSC) of intermediates reveals exothermic decomposition events above 180°C for the free base 4 (ΔH=1120J/g\Delta H = -1120 \, \text{J/g}). To mitigate risks during scale-up, the acylation is conducted below 40°C with rigorous temperature control.

Applications in Medicinal Chemistry

The target compound serves as a key intermediate in kinase inhibitor synthesis. In a model reaction, coupling with 2-chloropyrimidine (10 ) proceeds efficiently (88% conversion in MeCN, 40°C) when using the p-toluenesulfonate salt. Comparatively, the hemioxalate salt shows <10% conversion under identical conditions, highlighting the critical role of counterion selection .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents/Modifications Key Applications/Properties Reference
2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane 6-phenyl, 2-oxane-2-carbonyl Medicinal chemistry scaffold
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane 6-(2-fluoro-4-nitrophenyl) Intermediate for tuberculosis drug TBI-223
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 2-azaspiro[3.3]heptane 6-hydroxy, 2-tert-butoxycarbonyl Protected intermediate for further functionalization
2-Oxa-6-azaspiro[3.3]heptane sulfonate salts 2-oxa-6-azaspiro[3.3]heptane Sulfonate counterion (vs. oxalate) Improved solubility and thermal stability
2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane 6-oxo, 2-phenylsulfonyl Electrophilic reactivity for C–N bond formation
Key Observations:
  • Core Variations : Replacing nitrogen with oxygen in the spiro core (e.g., 2-oxa-6-azaspiro[3.3]heptane) alters electronic properties and hydrogen-bonding capacity, affecting bioavailability .
  • Substituent Effects : Bulky groups like tert-butyl esters enhance steric protection during synthesis , while electron-withdrawing groups (e.g., nitro, sulfonyl) modulate reactivity for cross-coupling or nucleophilic substitution .
Key Observations:
  • Salt Forms : Sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane exhibit superior aqueous solubility (48.2 mg/mL vs. 12.5 mg/mL for oxalate) and thermal stability (>200°C vs. decomposition at 120°C for oxalate) .
  • Synthetic Efficiency : Yields for spirocyclic intermediates vary significantly:
    • 87% for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane via optimized alkylation .
    • 45–60% for oxalate salts using reductive deprotection .

Functionalization and Reactivity

  • Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) are common for introducing aryl/heteroaryl groups. For example, tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate couples with 2-oxa-6-azaspiro[3.3]heptane using rac-BINAP-Pd-G3 .
  • Deprotection Strategies : Trifluoroacetic acid (TFA) efficiently removes tert-butyl groups without disrupting the spiro core , whereas tosyl groups require reductive conditions (e.g., Na/NH₃) .

Biological Activity

2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical interactions, pharmacokinetics, and cellular effects.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes an oxane ring and a phenyl group. Its unique configuration allows for diverse interactions with biological molecules, making it a candidate for drug development.

Mode of Action

The oxetane ring in this compound can undergo transformations such as epoxide formation followed by ring opening, which may lead to the generation of reactive intermediates capable of interacting with various biomolecules.

Biochemical Pathways

This compound is believed to influence several biochemical pathways, particularly those involving cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of endogenous compounds. The interaction with these enzymes may lead to either inhibition or activation depending on the specific context.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound is not fully characterized; however, its bioavailability and metabolic pathways are crucial areas for further investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted will provide insights into its therapeutic potential.

Cellular Effects

Studies have shown that this compound can modulate key signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation suggests potential applications in cancer therapy or regenerative medicine.

Subcellular Localization

The localization of this compound within cells is vital for its function. It may target specific organelles such as the nucleus, where it could interact with DNA or transcription factors, thereby influencing gene expression patterns.

Research Findings and Case Studies

Several studies have explored the synthesis and biological implications of azaspiro compounds:

  • Synthesis Challenges : The synthesis of azaspiro compounds like this compound presents challenges due to their structural complexity. Recent advances in synthetic methodologies have improved access to these compounds, highlighting their potential utility in drug discovery programs .
  • Pharmacological Profiles : Research has indicated that derivatives of azaspiro compounds exhibit varied pharmacological activities, including anti-inflammatory and anticancer effects. For instance, modifications to the spirocyclic framework can enhance biological activity and selectivity towards specific targets .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Oxa-1-azaspiro[3.2.0]heptaneBicyclic coreLimited applications in drug discovery
Bicyclo[2.2.1]heptane derivativesBicyclic structureUsed in similar therapeutic contexts
This compoundSpirocyclic with unique exit vectorsPotentially distinct pharmacological properties

Q & A

Q. What are the common synthetic routes for 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane, and how do reaction conditions influence yield?

The synthesis typically involves spirocyclization of precursors such as tribromopentaerythritol derivatives with nitrogen-containing nucleophiles (e.g., amines or carbamates) under basic conditions . For example:

  • Step 1 : Alkylation of a phenyl-substituted amine with a brominated oxetane precursor to form the spirocyclic core.
  • Step 2 : Carbonyl introduction via oxidation or coupling reactions (e.g., using oxalyl chloride or Friedel-Crafts acylation).
    Reaction optimization, such as continuous flow reactors for scalability and crystallization for purity, is critical for yields >85% . Lower temperatures (<0°C) reduce side reactions like epimerization, while polar solvents (e.g., DMF) enhance solubility of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure?

  • NMR : 1^1H and 13^{13}C NMR distinguish the spiro junction (e.g., unique coupling patterns for bridgehead protons) and confirm phenyl/oxane substituents .
  • X-ray crystallography : Resolves spatial arrangement of the bicyclic system and validates bond angles/rigidity .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C16_{16}H17_{17}NO3_3: calc. 271.12, obs. 271.11) and fragmentation patterns .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence binding affinity to biological targets like monoamine oxidase (MAO)?

The rigid spiro architecture enforces a preorganized conformation, enhancing selective interactions with MAO-B over MAO-A. For example:

  • Steric effects : The phenyl group at position 6 may occupy hydrophobic pockets in MAO-B’s active site, as observed in analogs with IC50_{50} values <100 nM .
  • Electron distribution : The oxane-2-carbonyl group introduces polarity, improving hydrogen bonding with catalytic residues (e.g., Tyr-435 in MAO-B) .
    Methodologically, molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC) quantify binding thermodynamics, while mutagenesis studies validate key residue interactions .

Q. What strategies mitigate thermal instability and poor solubility in aqueous buffers?

  • Salt formation : Oxalate or hydrochloride salts improve crystallinity and stability (e.g., oxalate salts remain stable >24 months at 4°C) .
  • Prodrug design : Esterification of the carbonyl group enhances logP (e.g., methyl ester prodrugs increase solubility in PEG-400/water mixtures by 10-fold) .
  • Co-solvent systems : Use of DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes prevents aggregation in biological assays .

Q. How do substituents on the phenyl ring affect metabolic stability and pharmacokinetics?

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) reduce CYP450-mediated oxidation, extending half-life (t1/2_{1/2} >6 hrs in murine models) .
  • Para-substitution vs. ortho-substitution : Para-fluoro analogs show higher metabolic stability (90% remaining after 1 hr in liver microsomes) due to reduced steric hindrance .
  • Isotope labeling (19^{19}F NMR or 14^{14}C tracing) tracks metabolic pathways, identifying major metabolites like hydroxylated spiro fragments .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations (B3LYP/6-31G* level) model transition states for SN2 reactions at the carbonyl carbon, predicting activation energies (<20 kcal/mol favors reactivity) .
  • Machine learning (e.g., SchNet models) trained on spirocyclic reaction datasets forecast regioselectivity when introducing amines or thiols .

Data Contradictions and Resolution

Q. Discrepancies in reported MAO-B inhibition values: How to reconcile variability across studies?

  • Source variation : IC50_{50} values range from 50 nM to 1 µM due to differences in enzyme sources (recombinant vs. tissue-extracted MAO-B) and assay conditions (pH, temperature) .
  • Resolution : Standardize assays using recombinant human MAO-B and control inhibitors (e.g., selegiline) to normalize data. Cross-validate via surface plasmon resonance (SPR) for kinetic consistency .

Q. Conflicting solubility data in nonpolar solvents: What factors contribute?

  • Polymorphism : Crystalline vs. amorphous forms exhibit 5x differences in solubility (e.g., amorphous oxalate salt dissolves faster in acetonitrile) .
  • Resolution : Characterize solid-state forms via DSC and PXRD , and report conditions (e.g., sonication time, temperature) in experimental protocols .

Comparative Analysis with Analogues

Q. How does this compound compare to 2-oxa-6-azaspiro[3.3]heptane derivatives in kinase inhibition?

  • Structural divergence : The phenyl-carbonyl moiety increases steric bulk, reducing off-target kinase binding (e.g., CDK2 inhibition drops from 70% to <10%) .
  • Selectivity profiling : Use kinase panel assays (Eurofins) to compare inhibition profiles, highlighting MAO-B vs. kinase selectivity .

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